

theoretical vs experimental properties of 4-ethynylbiphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethynyl-1,1'-biphenyl**

Cat. No.: **B107389**

[Get Quote](#)

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Ethynylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

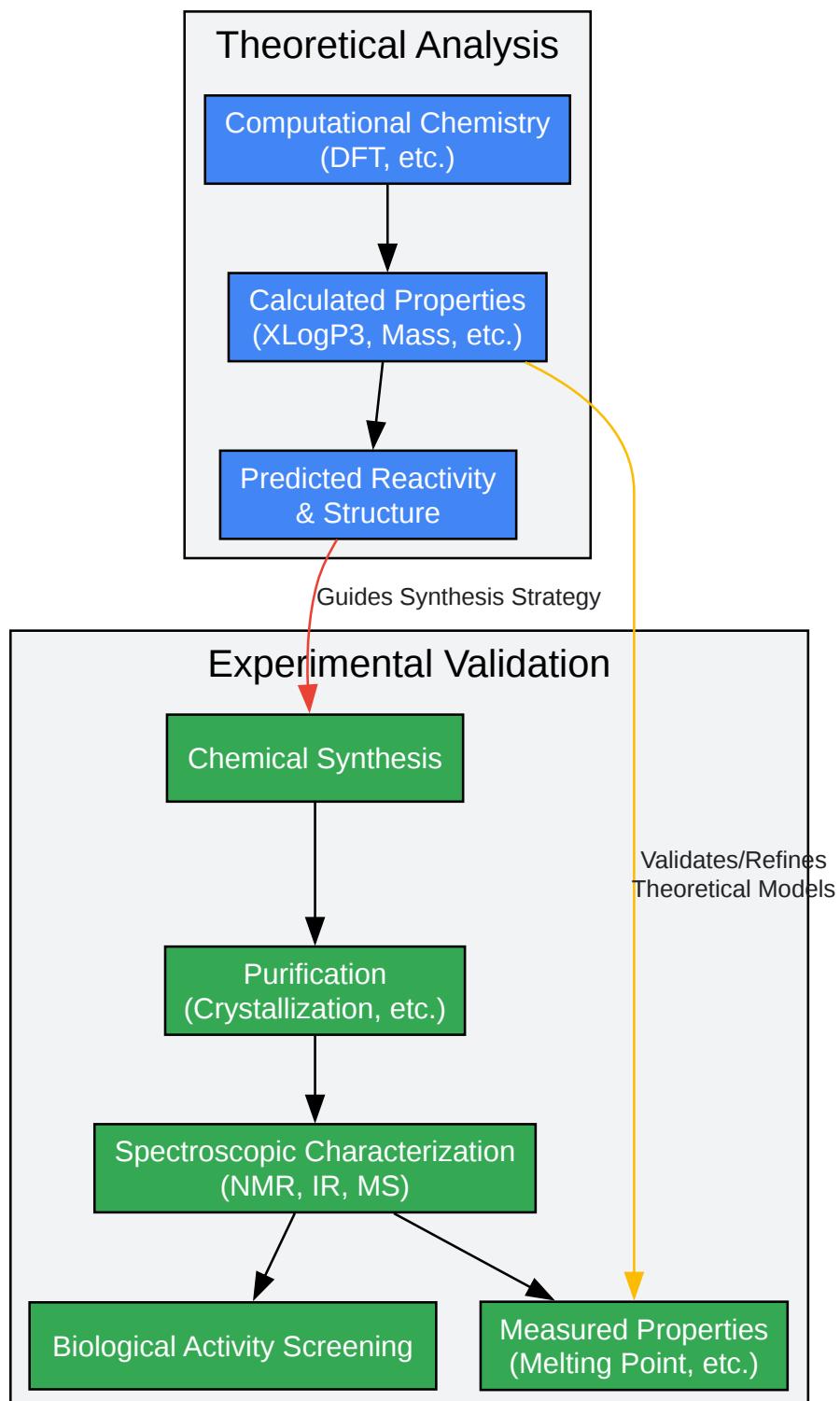
Abstract

4-Ethynylbiphenyl is a biphenyl derivative characterized by the presence of a terminal alkyne group. This functionalization makes it a valuable building block in organic synthesis, materials science, and medicinal chemistry. The rigid biphenyl scaffold is a common motif in drug discovery, influencing molecular conformation and binding affinity, while the ethynyl group offers a versatile handle for further chemical modifications through reactions like click chemistry and Sonogashira couplings.^[1] This guide provides a comprehensive overview of the known theoretical and experimentally determined properties of 4-ethynylbiphenyl, offering a comparative analysis for researchers. It includes detailed tables of quantitative data, descriptions of relevant experimental protocols, and visualizations of key concepts and workflows to facilitate a deeper understanding of this compound's chemical and biological significance.

Theoretical Properties

Computational chemistry provides valuable insights into the intrinsic properties of a molecule in its gaseous ground state, free from intermolecular interactions. These calculated parameters are essential for predicting molecular behavior, such as lipophilicity and reactivity. The

theoretical properties of 4-ethynylbiphenyl have been computed and are available through databases like PubChem.[2]


Table 1: Computed Theoretical Properties of 4-Ethynylbiphenyl

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀	[2]
Molecular Weight	178.23 g/mol	[2]
Exact Mass	178.078250319 Da	[2]
XLogP3 (Lipophilicity)	4.5	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	0 Å ²	[2]
Heavy Atom Count	14	[2]
Formal Charge	0	[2]

- XLogP3: This value suggests that 4-ethynylbiphenyl is a highly lipophilic compound, indicating a preference for nonpolar environments and likely good membrane permeability.
- Hydrogen Bond Donors/Acceptors: The absence of hydrogen bond donors and acceptors implies that its interactions will be primarily driven by van der Waals forces and π-stacking.[2]
- Rotatable Bonds: The two rotatable bonds are the C-C single bond connecting the two phenyl rings and the C-C single bond connecting the phenyl ring to the ethynyl group.[2]

Computational studies on similar ethynyl-expanded cage molecules have utilized methods like B3LYP/6-31+G(d) and MP2/6-31+G(d) to investigate their structures and energies, suggesting that such methods are suitable for theoretical analysis of 4-ethynylbiphenyl.[3]

Logical Flow: From Theory to Experiment

[Click to download full resolution via product page](#)

Caption: Relationship between theoretical prediction and experimental validation.

Experimental Properties

Experimental data provides real-world measurements of a compound's physical, structural, and biological characteristics. These properties are crucial for practical applications in the laboratory and in drug development.

Physical Properties

The physical state and solubility of a compound are fundamental for its handling, formulation, and application.

Table 2: Experimental Physical Properties of 4-Ethynylbiphenyl

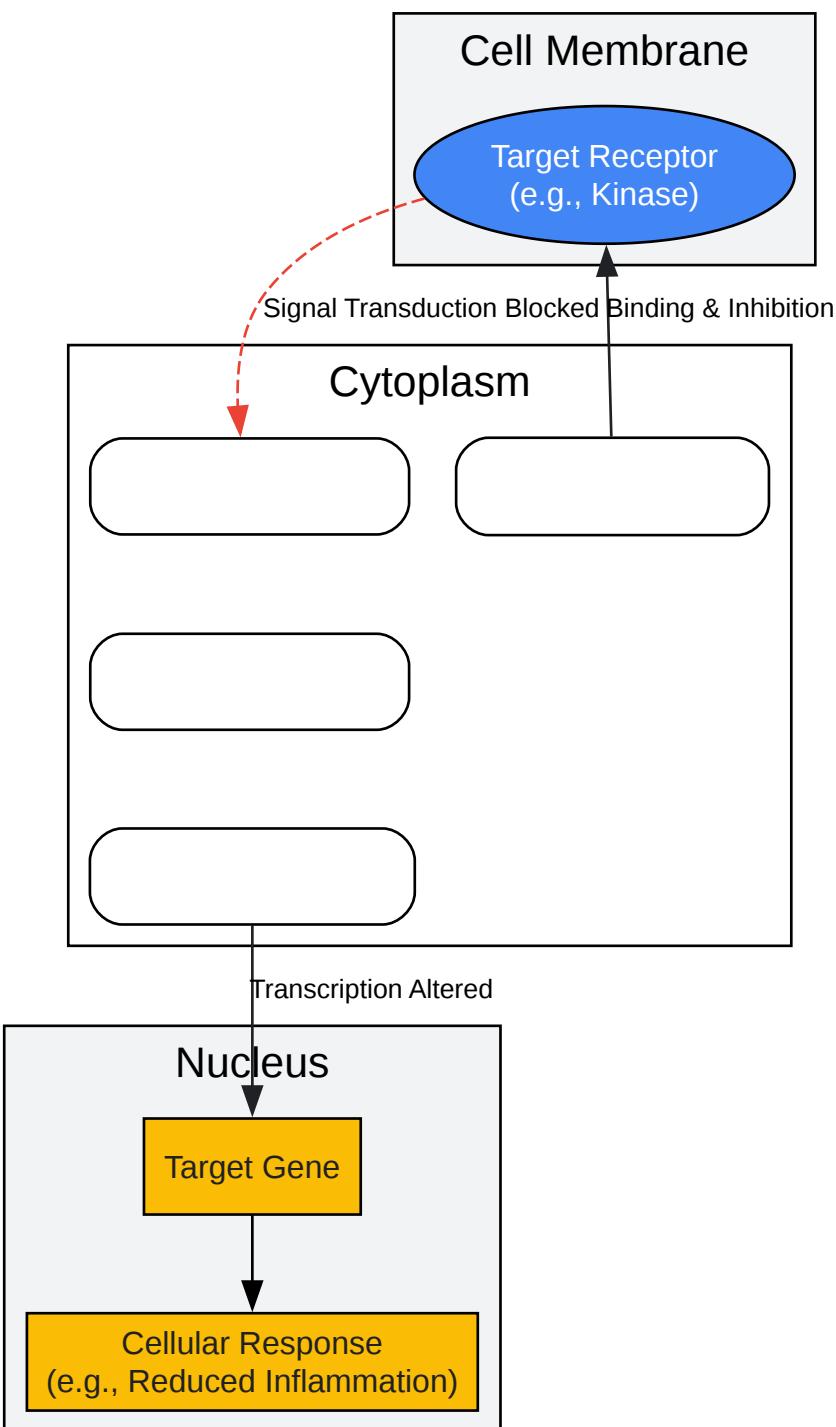
Property	Value	Reference(s)
CAS Number	29079-00-3	
Appearance	White to orange to green powder/crystal	[4]
Melting Point	88-91 °C	[5][6]
Solubility	Soluble in Toluene	[4]

Structural and Spectroscopic Data

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.

- Crystal Structure: While a specific crystal structure for 4-ethynylbiphenyl was not found in the search results, a study on the closely related 4,4'-diethynylbiphenyl revealed that its molecules are not planar in the solid state, with the benzene rings being inclined to one another.[7] This suggests that 4-ethynylbiphenyl is also likely to adopt a non-planar conformation in its crystal lattice.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are critical for elucidating the carbon-hydrogen framework. PubChem indicates the availability of ^{13}C NMR spectral data for 4-ethynylbiphenyl.[2] For similar biphenyl derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm in ^1H NMR spectra, and aromatic carbons

appear between δ 120-150 ppm in ^{13}C NMR spectra.[8] The acetylenic proton would be expected to appear around δ 3.0-3.5 ppm.


- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify functional groups. The key vibrational bands expected for 4-ethynylbiphenyl are the C≡C stretch (around 2100-2260 cm^{-1}) and the ≡C-H stretch (around 3250-3330 cm^{-1}). Aromatic C-H and C=C stretching vibrations would also be present.
- **Mass Spectrometry (MS):** GC-MS data is available, which would show a molecular ion peak corresponding to its molecular weight (178.23 g/mol).[2]

Biological Significance and Applications in Drug Development

Biphenyl derivatives are a cornerstone in modern medicinal chemistry, serving as the core structure for numerous therapeutic agents.[1] While 4-ethynylbiphenyl itself is not an active pharmaceutical ingredient, its derivatives have shown significant biological potential.

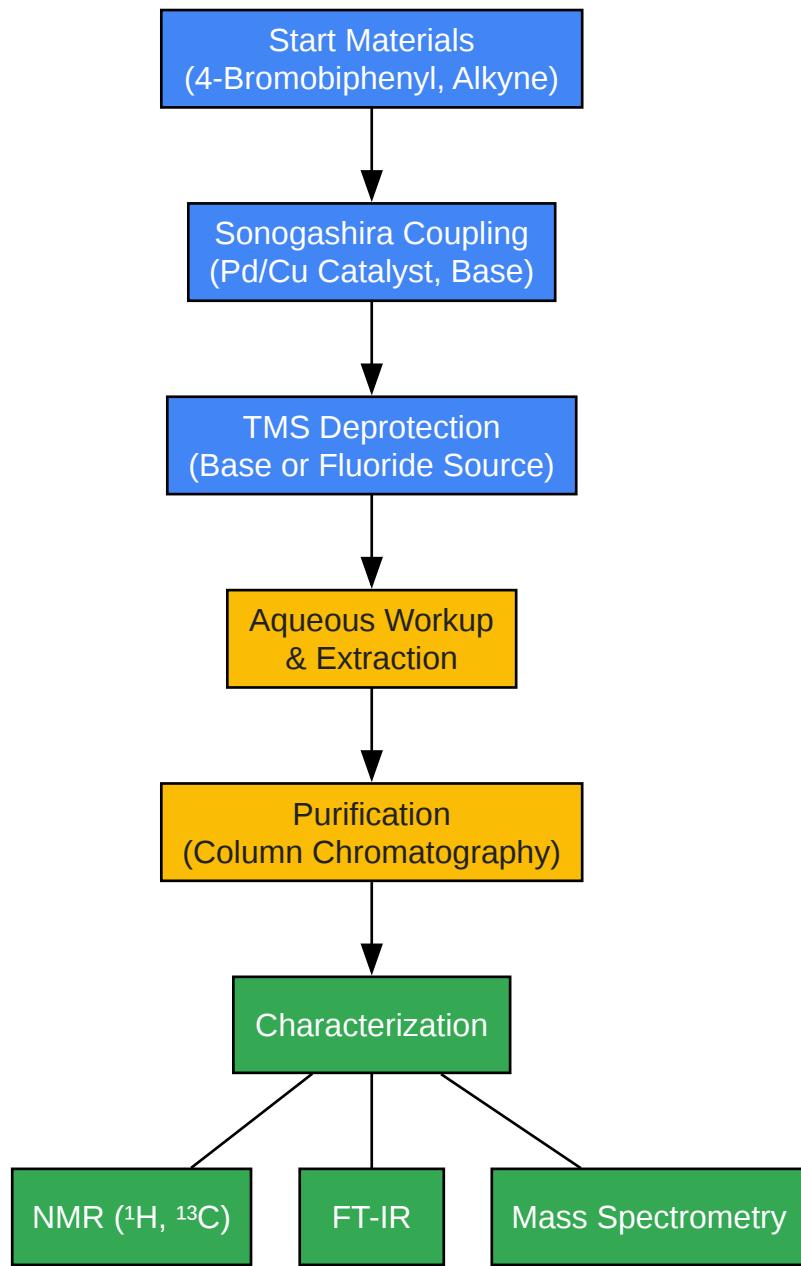
A key example is 4'-ethynyl-2-fluorobiphenyl, which has been studied as a novel anti-inflammatory agent.[9] In studies with rats, this compound was well-absorbed and its major metabolite, (2-fluoro-4'-biphenyl)acetic acid, also possessed anti-inflammatory activity.[9] This highlights the potential for the 4-ethynylbiphenyl scaffold in the development of new drugs. The ethynyl group can be metabolized, as seen in the biotransformation of 4'-ethynyl-2-fluorobiphenyl, suggesting it can influence the pharmacokinetic profile of a drug candidate.[9]

Conceptual Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical drug action of a 4-ethynylbiphenyl derivative.

Experimental Protocols


Detailed, peer-reviewed protocols for the synthesis and characterization of 4-ethynylbiphenyl are essential for reproducible research. While a specific paper detailing its synthesis was not retrieved, a general and reliable method can be proposed based on standard organometallic cross-coupling reactions.

Synthesis via Sonogashira Coupling (Proposed)

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

- Reaction: 4-Bromobiphenyl + Ethynyltrimethylsilane \rightarrow 4-((Trimethylsilyl)ethynyl)-1,1'-biphenyl \rightarrow 4-Ethynylbiphenyl
- Reagents and Conditions:
 - Step 1 (Coupling): 4-Bromobiphenyl, ethynyltrimethylsilane, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or toluene. The reaction is typically run under an inert atmosphere (N_2 or Ar) at temperatures ranging from room temperature to reflux.
 - Step 2 (Deprotection): The resulting silyl-protected alkyne is treated with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) or a base (e.g., potassium carbonate in methanol) to remove the trimethylsilyl (TMS) protecting group, yielding the terminal alkyne, 4-ethynylbiphenyl.
- Workup and Purification: The reaction mixture is typically filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.

Workflow: Synthesis & Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and analysis.

Characterization Protocols

- Sample Preparation: For NMR, dissolve a small amount (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. For IR, the sample can be

analyzed as a thin film, a KBr pellet, or a solution. For MS, the sample is dissolved in a suitable volatile solvent.

- ^1H and ^{13}C NMR Spectroscopy:
 - Acquire a ^1H NMR spectrum to identify the number and environment of protons.
 - Acquire a ^{13}C NMR spectrum (often proton-decoupled) to identify the number of unique carbon atoms.
 - Analyze chemical shifts, integration (for ^1H), and coupling patterns to confirm the structure.
- FT-IR Spectroscopy:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer and acquire the spectrum.
 - Identify characteristic absorption bands for the alkyne ($\text{C}\equiv\text{C}$ and $\equiv\text{C-H}$) and aromatic ($\text{C}=\text{C}$, C-H) functional groups.

Conclusion

4-Ethynylbiphenyl stands as a molecule of significant interest, bridging theoretical predictions with practical laboratory applications. Its computed properties, particularly its high lipophilicity, align with the characteristics often sought for molecules intended to cross biological membranes.^[2] Experimental data confirms its identity as a stable, crystalline solid with a defined melting point.^{[5][6]} The true value of 4-ethynylbiphenyl for researchers lies in its versatile ethynyl functionality, which serves as a reactive handle for constructing more complex molecules. The demonstrated biological activity of its derivatives in preclinical studies underscores its potential as a valuable scaffold in drug discovery, particularly in the development of new anti-inflammatory agents.^[9] The combination of a well-understood theoretical profile and established experimental characterization methods makes 4-ethynylbiphenyl a reliable and promising building block for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4-Ethynyl-1,1'-biphenyl | C14H10 | CID 34464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Computational studies of ethynyl- and diethynyl-expanded tetrahedranes, prismanes, cubanes, and adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Ethynyl-4'-propyl-1,1'-Biphenyl CAS#: 360768-57-6 [m.chemicalbook.com]
- 5. 4-Ethynylbiphenyl 97 29079-00-3 [sigmaaldrich.com]
- 6. 4-Ethynylbiphenyl 97 29079-00-3 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotransformation of 4'-ethynyl-2-fluorobiphenyl in the rat. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [theoretical vs experimental properties of 4-ethynylbiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107389#theoretical-vs-experimental-properties-of-4-ethynylbiphenyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com